N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide
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Overview
Description
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE is a synthetic organic compound belonging to the class of phenylpyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE typically involves the reaction of 3-(6-methanesulfonylpyridazin-3-yl)aniline with phenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized to affect signal transduction pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.
Phenylpyridazines: Other phenyl-substituted pyridazines with similar structural features.
Uniqueness: N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-26(24,25)19-11-10-17(21-22-19)15-8-5-9-16(13-15)20-18(23)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,20,23) |
InChI Key |
AFKRQUPHTRUUIE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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